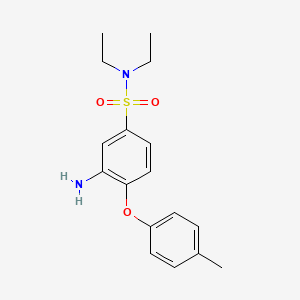

3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-N,N-diethyl-4-(4-methylphenoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)15-10-11-17(16(18)12-15)22-14-8-6-13(3)7-9-14/h6-12H,4-5,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDSYMHCIBOUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(4-methylphenoxy)benzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N,N-diethyl-4-(4-methylphenoxy)benzenesulfonamide, which is then subjected to nitration to introduce the amino group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amino Group (-NH₂)

The primary amino group undergoes characteristic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

Example:

Yields depend on steric hindrance from adjacent diethylamino and methylphenoxy groups . -

Diazotization : Forms diazonium salts under acidic conditions, enabling coupling with aromatic rings or reduction to aryl hydrazines .

Sulfonamide Group (-SO₂N)

-

Hydrolysis : Under strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond cleaves to yield sulfonic acids and amines .

-

Nucleophilic Substitution : The sulfur center reacts with nucleophiles (e.g., Grignard reagents), though steric bulk may limit accessibility .

Methylphenoxy Group (-O-C₆H₄-CH₃)

-

Electrophilic Aromatic Substitution : The electron-rich aromatic ring undergoes nitration or halogenation at the para position relative to the methyl group .

-

Oxidation : The methyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Table 2: Derivatives and Their Reactivity

-

Biological Activity : Derivatives exhibit modulated interactions with calcium channels, as shown in perfusion pressure studies on rat heart models .

-

Material Science : Sulfonic acid derivatives serve as intermediates in ion-exchange membranes .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and aromatic amines .

-

Photoreactivity : Prolonged UV exposure leads to sulfonamide bond cleavage; storage in amber glass is recommended .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 12) environments .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :

Studies have shown that sulfonamide compounds exhibit significant antimicrobial properties. 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide has been investigated for its effectiveness against various bacterial strains. Research indicates that modifications in the sulfonamide structure can enhance its antibacterial potency, making it a candidate for developing new antibiotics .

Cancer Research :

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For instance, sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can potentially reduce tumor growth and metastasis .

Anti-inflammatory Properties :

Research into the anti-inflammatory effects of sulfonamides has highlighted their potential in treating conditions such as rheumatoid arthritis. The compound may help modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases .

Agricultural Applications

Herbicides :

The structural characteristics of this compound suggest potential use as a selective herbicide. Compounds with similar structures have been developed to target specific plant enzymes, thereby controlling weed growth without harming crops .

Pesticides :

In addition to herbicidal properties, this compound may also exhibit insecticidal activity. The mechanism of action could involve disrupting metabolic processes in pests, making it a candidate for environmentally friendly pest control solutions .

Biochemical Research

Enzyme Inhibition Studies :

Research into enzyme interactions has shown that sulfonamides can effectively inhibit various enzymes critical for cellular processes. The binding affinity of this compound to these enzymes is being studied to understand its potential applications in drug design and development .

Molecular Probes :

Due to its unique chemical structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to bind selectively to target molecules allows researchers to study complex biological interactions and pathways .

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 3-amino-N,N-diethyl-4-methylbenzene-1-sulfonamide

- 3-amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide

- 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide

Uniqueness

3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and can influence its biological activity and applications.

Q & A

Q. What are the standard synthetic routes for 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide, and what challenges are commonly encountered during its preparation?

The synthesis typically involves sulfonylation of an aniline precursor using 3,4-dichlorobenzenesulfonyl chloride or analogous reagents under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Challenges include controlling exothermic reactions and minimizing impurities, which require precise temperature regulation (0–5°C) and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm functional groups and regiochemistry.

- IR spectroscopy to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹).

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- X-ray crystallography to resolve molecular conformation and hydrogen-bonding networks, as demonstrated in studies of structurally related sulfonamides .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during sulfonamide formation?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; alternatives like THF or dichloromethane can improve selectivity.

- Base choice : Stronger bases (e.g., DBU) may accelerate reactions but risk over-sulfonylation.

- Stoichiometric control : Slow addition of sulfonyl chloride to avoid local excess. Systematic evaluation via Design of Experiments (DoE) can identify optimal parameters .

Q. What strategies are employed to analyze contradictory biological activity data across different studies?

Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. Researchers should:

Q. How does the compound’s sulfonamide moiety influence its metal-binding properties, and what applications does this have?

The sulfonamide group coordinates with transition metals (e.g., Cu(II), Fe(III)) via its sulfonyl oxygen and amine nitrogen. Al-Rufaie (2016) demonstrated this using UV-Vis spectroscopy and conductivity measurements, suggesting applications in catalysis or metallodrugs for antimicrobial or anticancer activity .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Q. How do structural modifications at the 4-methylphenoxy group affect the compound’s physicochemical properties?

Modifications (e.g., replacing methyl with halogen or bulky groups) alter:

Q. What crystallographic insights have been gained regarding the compound’s conformation and packing?

Single-crystal X-ray analysis of related sulfonamides (e.g., 4-methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide) reveals dihedral angles between aromatic rings (e.g., 45–65°) and intermolecular hydrogen bonds (N–H⋯O=S) that stabilize the crystal lattice. These insights inform solubility and stability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.